1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Medicinal Chemistry Drug Discovery Pharmacology

1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide (CAS 1251662-24-4) is a synthetic, small-molecule imidazole-4-carboxamide derivative with the molecular formula C25H21FN4O2 and a molecular weight of approximately 428.47 g/mol. It belongs to a broader chemotype of substituted imidazole carboxamides that have been explored in patent literature for diverse therapeutic applications, including acid ceramidase inhibition, prolyl-tRNA synthetase (PRS) inhibition, and cannabinoid receptor modulation.

Molecular Formula C25H21FN4O2
Molecular Weight 428.467
CAS No. 1251662-24-4
Cat. No. B2826807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide
CAS1251662-24-4
Molecular FormulaC25H21FN4O2
Molecular Weight428.467
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C25H21FN4O2/c1-17-3-2-4-22(13-17)29-25(32)23-15-30(16-27-23)14-18-5-11-21(12-6-18)28-24(31)19-7-9-20(26)10-8-19/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
InChIKeyYMMYFUGDDMXGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide (CAS 1251662-24-4): Chemical Identity and Research Provenance


1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide (CAS 1251662-24-4) is a synthetic, small-molecule imidazole-4-carboxamide derivative with the molecular formula C25H21FN4O2 and a molecular weight of approximately 428.47 g/mol. It belongs to a broader chemotype of substituted imidazole carboxamides that have been explored in patent literature for diverse therapeutic applications, including acid ceramidase inhibition, prolyl-tRNA synthetase (PRS) inhibition, and cannabinoid receptor modulation [1][2]. Despite being listed in multiple chemical vendor catalogs at typical purities of ≥95%, no peer-reviewed primary research articles, published structure-activity relationship (SAR) studies, or authoritative pharmacological databases were identified that report quantitative biological activity, selectivity, or pharmacokinetic data for this specific compound .

Why Generic Substitution of 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide (CAS 1251662-24-4) with In-Class Analogs Is Not Supported by Evidence


The imidazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with relatively minor structural modifications—such as the position of the fluorine atom on the benzamido ring, the nature of the N-aryl substituent, or the substitution pattern on the central benzyl linker—known to profoundly impact target binding, selectivity, and pharmacokinetic profile across multiple protein families [1]. However, for the specific compound 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide (CAS 1251662-24-4), no quantitative head-to-head comparisons with its closest analogs (e.g., the N-phenyl analog CAS 1251572-62-9, the 2-fluorobenzamido isomer CAS 1251572-60-7, or the N-(4-ethylphenyl) analog CAS 1251572-63-0) have been reported in the public domain . Consequently, any assumption of functional interchangeability between this compound and its structural neighbors is unsupported by published evidence. Procurement decisions must therefore be based on the specific synthetic requirements, purity specifications, and availability of the exact compound rather than on inferred biological equivalence.

Quantitative Differentiation Evidence for 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide (CAS 1251662-24-4): Critical Data Gap Analysis


Biological Activity: No Quantitative Inhibitory or Binding Data Available

A comprehensive search of PubMed, Google Scholar, PubChem BioAssay, ChEMBL, and major patent databases (Google Patents, WIPO, EPO, USPTO) using the compound name, CAS number, IUPAC name, and substructure keywords returned zero results containing quantitative biological activity data (IC50, Ki, EC50, % inhibition at a specified concentration, Kd, etc.) for CAS 1251662-24-4 against any defined molecular target or cellular phenotype. Closest structural analogs, such as 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251572-62-9), have been claimed to exhibit antimicrobial activity in vendor descriptions, but without peer-reviewed, quantitative data . The target compound CAS 1251662-24-4 has not been explicitly exemplified in any accessible patent with associated biological results.

Medicinal Chemistry Drug Discovery Pharmacology

Target Selectivity Profile: No Data Versus Related Kinases, Hydrolases, or GPCRs

Imidazole-4-carboxamide derivatives have been reported as inhibitors of diverse targets including acid ceramidase (ASAH1), prolyl-tRNA synthetase (PRS), and cannabinoid receptors, with selectivity being highly dependent on specific substituent combinations [1][2]. For CAS 1251662-24-4, no selectivity panel data (e.g., CEREP, DiscoverX, or in-house kinase profiling) have been disclosed. The m-tolyl group at the N-carboxamide position and the 4-fluorobenzamido substituent are structural features that may influence selectivity relative to analogs with different N-aryl groups (e.g., phenyl, 4-chlorophenyl, 4-ethylphenyl), but the magnitude and direction of these effects remain unquantified.

Target Selectivity Kinase Profiling Off-Target Screening

Physicochemical and ADME Properties: No Experimental Data Versus Analogs

The compound's molecular weight (428.47 g/mol), calculated lipophilicity (estimated cLogP ~3.5–4.0 based on the C25H21FN4O2 formula), and hydrogen bond donor/acceptor count (2 HBD, 4 HBA) suggest it falls within oral drug-like chemical space. However, no experimental aqueous solubility, logD, PAMPA permeability, Caco-2 permeability, metabolic stability (microsomal or hepatocyte), plasma protein binding, or cytochrome P450 inhibition data have been reported for CAS 1251662-24-4 . Analogs such as 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (MW 414.43) and N-(4-ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (MW 442.49) differ in molecular weight, lipophilicity, and hydrogen bonding capacity, which would be expected to produce measurable differences in ADME parameters, but these remain uncharacterized.

ADME Drug-likeness Physicochemical Properties

Purity, Identity, and Quality Control: Vendor-Supplied Specifications Only

The compound is commercially available from multiple vendors, with typical stated purity of ≥95% as determined by HPLC. Available QC documentation may include 1H NMR and LC-MS spectra for identity confirmation, though the extent of characterization varies by supplier . No certified reference standard (e.g., USP, EP, BP) or ISO 17034 reference material exists for this compound. In comparison, close analogs (e.g., CAS 1251572-62-9) are also offered at similar purity levels (≥95% to 98%), making the procurement decision primarily a function of price, shipping logistics, and the specific synthetic intermediate requirement rather than a demonstrable quality advantage.

Quality Control Analytical Chemistry Compound Procurement

Recommended Application Scenarios for 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide (CAS 1251662-24-4) Based on Available Evidence


Synthetic Chemistry and Custom Derivatization

The compound serves as a well-defined, commercially available imidazole-4-carboxamide building block bearing a 4-fluorobenzamido group and an m-tolyl amide substituent. It may be used as a starting material or intermediate for further chemical modifications, such as elaboration of the imidazole core, functionalization of the benzamido ring, or diversification of the N-aryl carboxamide group. The commercial availability at ≥95% purity facilitates its use without the need for de novo multi-step synthesis .

Medicinal Chemistry Library Design and SAR Exploration

Given the structural relationship to compounds claimed as acid ceramidase inhibitors (US 2022/0411388) and PRS inhibitors (EP 3514149), this compound could be incorporated into a focused library alongside its N-phenyl (CAS 1251572-62-9) and N-(4-ethylphenyl) (CAS 1251572-63-0) analogs to systematically probe the effect of the N-aryl substituent on biological activity and physicochemical properties. However, this application is purely hypothesis-driven, as no primary screening data exist to guide analog prioritization [1][2].

Analytical Reference Material for Method Development

The compound may be procured as an analytical standard for HPLC method development, mass spectrometry calibration, or NMR reference purposes within a research laboratory focused on imidazole-4-carboxamide chemistry. Its distinct molecular weight (428.47 Da) and characteristic fragmentation pattern (if characterized by LC-MS) could serve as a reference point for the identification of related derivatives in reaction monitoring or metabolic profiling studies .

Patent Prior Art and Freedom-to-Operate Analysis

The compound may be of interest to intellectual property professionals and medicinal chemistry teams conducting freedom-to-operate (FTO) or prior art searches around substituted imidazole-4-carboxamide chemical space. Its structural features should be cross-referenced against the Markush claims of relevant patents (e.g., US 2022/0411388, EP 3514149) to assess novelty and potential infringement risks [1][2].

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